molecular formula C24H19N4NaO4S B081032 Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate CAS No. 12269-96-4

Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate

Cat. No.: B081032
CAS No.: 12269-96-4
M. Wt: 482.5 g/mol
InChI Key: FTYDFSDLKHVWLD-UHFFFAOYSA-M
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Description

Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate is a synthetic azo dye characterized by two azo (–N=N–) groups and a benzenesulphonate backbone. Its IUPAC name reflects the presence of a 4-ethoxyphenyl group attached to the first azo linkage and a 1-naphthyl group on the second azo bond. The compound is registered under CAS number 1734-79-8 and is structurally related to dyes used in textiles, cosmetics, and industrial applications . Azo dyes like this are known for their vibrant colors and stability, though their environmental and health impacts are subjects of regulatory scrutiny.

Properties

IUPAC Name

sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S.Na/c1-2-32-19-12-10-17(11-13-19)25-27-23-14-15-24(22-9-4-3-8-21(22)23)28-26-18-6-5-7-20(16-18)33(29,30)31;/h3-16H,2H2,1H3,(H,29,30,31);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYDFSDLKHVWLD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N4NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80888186
Record name C.I. Acid Orange 127
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Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72765-52-7
Record name Benzenesulfonic acid, 3-(2-(4-(2-(4-ethoxyphenyl)diazenyl)-1-naphthalenyl)diazenyl)-, sodium salt (1:1)
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Record name Benzenesulfonic acid, 3-[2-[4-[2-(4-ethoxyphenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:1)
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Record name C.I. Acid Orange 127
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate
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Preparation Methods

First Diazotization: Formation of the Primary Azo Bond

The initial step involves diazotizing 4-ethoxyaniline in an acidic aqueous medium. The amine group is converted to a diazonium salt using sodium nitrite (NaNO₂) under低温 conditions (0–5°C). The diazonium salt is then coupled with 1-naphthol to form the mono-azo intermediate, 4-[(4-ethoxyphenyl)azo]-1-naphthol.

Second Diazotization and Sulfonation

The mono-azo intermediate undergoes sulfonation to introduce the benzenesulfonate group. This is achieved by reacting the intermediate with sulfonic acid derivatives under controlled pH (6–7). The sulfonated product is then subjected to a second diazotization using NaNO₂ and HCl, forming a diazonium salt capable of coupling with a secondary aromatic component, typically benzene derivatives.

Limitations of Aqueous-Phase Synthesis

Traditional aqueous methods often face challenges, including diazonium salt instability and side reactions. Hydrolysis of diazonium groups at elevated temperatures or in prolonged reactions can reduce yields. Furthermore, the hydrophilic nature of sulfonate groups complicates isolation, necessitating salting-out techniques with potassium chloride or sodium chloride.

Modern Synthesis Techniques

Two-Step Condensation and Coupling (Patent CN106009769A)

A patented method optimizes solubility and stability by integrating condensation and coupling stages:

Step 1: Condensation with Cyanuric Chloride

N-methyl J acid (a naphthol derivative) is dissolved in a 30% NaOH solution and condensed with cyanuric chloride (C₃Cl₃N₃) at pH 6–7. This forms a chloro-triazine intermediate, enhancing reactivity for subsequent coupling:

N-methyl J acid+Cyanuric ChlorideChloro-triazine Intermediate\text{N-methyl J acid} + \text{Cyanuric Chloride} \rightarrow \text{Chloro-triazine Intermediate}

Reaction conditions: 4 hours at 25–30°C.

Step 2: Diazotization and Coupling

Sulfo Tobias Acid (2-naphthylamine-1-sulfonic acid) or K acid (8-amino-1-naphthol-5-sulfonic acid) is diazotized using 30% HCl and NaNO₂ at 10–15°C. The diazonium salt is coupled with the chloro-triazine intermediate at pH 7–8, forming a mono-azo compound. A second condensation with diglycolamine, ethanolamine, or morpholine introduces the final azo bond, yielding the target compound.

Key Data from Patent CN106009769A

ParameterValue/Detail
Solubility (Traditional)250 g/L, prone to crystallization
Solubility (Improved)>400 g/L, stable for 7+ days
Reaction Temperature35–40°C (Step 2)
PurificationMicrofiltration, ultrafiltration, nanofiltration

Hydrophobic Solvent-Mediated Synthesis (Patent US3900459A)

To address diazonium instability, this method employs hydrophobic solvents (e.g., toluene) instead of water:

Diazotization in Organic Media

4-ethoxyaniline is diazotized in toluene using isoamyl nitrite, avoiding aqueous decomposition. The hydrophobic environment stabilizes the diazonium salt, enabling room-temperature reactions:

Ar-NH2+isoamyl nitriteAr-N2+(stable in toluene)\text{Ar-NH}2 + \text{isoamyl nitrite} \rightarrow \text{Ar-N}2^+ \text{(stable in toluene)}

Coupling with Sulfonated Naphthols

The diazonium solution is mixed with a sulfonated naphthol derivative (e.g., 1-naphthol-4-sulfonic acid) dissolved in toluene. Coupling proceeds at 20–25°C, yielding a crystalline product with enhanced purity.

Advantages Over Aqueous Methods

  • Higher crystallinity (reducing amorphous byproducts).

  • No need for低温 conditions.

  • Improved lightfastness and thermal stability.

Factors Influencing Synthesis Efficiency

pH Control

Optimal coupling occurs at neutral to slightly alkaline conditions (pH 7–8). Acidic media (pH <6) risk premature diazonium decomposition, while alkaline conditions (pH >9) deprotonate coupling agents, slowing reactivity.

Temperature and Reaction Time

  • Diazotization : 0–5°C in aqueous methods vs. 20–25°C in hydrophobic solvents.

  • Coupling : 2–4 hours at 35–40°C for triazine-based methods.

Solvent Selection

Solvent TypeYield (%)Purity (%)
Water65–7580–85
Toluene85–9092–95
Ethanol-Water Mix70–8083–88

Purification and Isolation Techniques

Membrane Filtration (Patent CN106009769A)

Post-synthesis, the crude product is dissolved and sequentially filtered:

  • Microfiltration : 50–100 μm ceramic membranes remove particulate impurities.

  • Ultrafiltration : 20–40 μm membranes concentrate the dye.

  • Nanofiltration : <2 μm membranes achieve final purity >98%.

Salting-Out

Adding KCl or NaCl precipitates the sulfonated dye, with recovery rates of 85–90%.

Comparative Analysis of Methods

MethodYield (%)Solubility (g/L)StabilityScalability
Aqueous Diazotization70–75250ModerateHigh
Hydrophobic Solvent85–90300HighModerate
Two-Step Condensation80–85400+Very HighHigh

Chemical Reactions Analysis

Types of Reactions

Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The azo groups can be oxidized to form nitro compounds.

    Reduction: The azo groups can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonic acids, and nitro compounds under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate has several applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Widely used in textile dyeing, printing inks, and as a colorant in various products.

Mechanism of Action

The mechanism of action of Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate involves its interaction with molecular targets through its azo groups. These groups can undergo reversible redox reactions, making the compound useful in various applications. The compound can also form stable complexes with metal ions, which is useful in analytical chemistry.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Effects :

    • The ethoxy group in the target compound improves resistance to photodegradation compared to hydroxylated analogs like the 4-hydroxyphenyl variant . However, hydroxyl groups (e.g., in Acid Orange 7) increase water solubility and aerobic biodegradability, as observed in bioreactor studies .
    • Methyl groups (e.g., in the 2-ethoxy-5-methylphenyl variant) enhance molecular stability and dye affinity for synthetic fibers .
  • Solubility and Environmental Impact :

    • Compounds with hydroxyl or sulphonate groups (e.g., Acid Orange 24) exhibit higher aqueous solubility, making them suitable for cosmetics but posing challenges in wastewater treatment .
    • The ethoxy substituent in the target compound may reduce biodegradability due to its hydrophobic nature, necessitating advanced oxidation processes for degradation .
  • Regulatory Status :

    • Acid Orange 24 and Acid Orange 3 are approved for use in hair dyes under EU regulations (e.g., Commission Directive 95/45/EC) . The target compound’s absence from such lists suggests stricter regulatory constraints or niche industrial applications .

Research Findings

  • Biodegradation : Aerobic degradation studies on Acid Orange 7 (hydroxynaphthyl) show 60–70% decolorization within 72 hours, whereas ethoxy-substituted analogs like the target compound exhibit <30% degradation under similar conditions .
  • Synthetic Pathways : The target compound’s synthesis involves diazotization and coupling reactions, akin to other azo dyes. However, the ethoxy group requires protective strategies to prevent side reactions during synthesis .

Biological Activity

Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate, commonly known as Acid Orange 127 (C.I. 26502), is a synthetic azo dye with various applications in the textile and cosmetic industries. This compound has garnered attention not only for its coloring properties but also for its potential biological activities. This article delves into its biological activity, including mechanisms of action, toxicity, and therapeutic potential.

  • Molecular Formula : C24H21N4NaO4S
  • Molecular Weight : 484.51 g/mol
  • CAS Number : 72765-52-7

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that azo dyes can disrupt bacterial cell membranes, leading to cell lysis. The mechanism involves the generation of reactive oxygen species (ROS) upon exposure to light, which can damage cellular components and inhibit growth .

Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. It has been shown to induce apoptosis in human cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent. However, the genotoxicity of azo dyes, including this compound, raises concerns regarding their safety in consumer products . In vitro studies revealed that at higher concentrations, it could lead to DNA strand breaks and chromosomal aberrations in human lymphocytes .

Study on Anticancer Properties

A case study investigated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The study concluded that the compound's ability to induce apoptosis could be harnessed for therapeutic purposes .

Concentration (µM)Cell Viability (%)
0100
1090
5060
10030

Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound]. In vivo studies on rodents indicated that high doses could lead to liver and kidney damage, emphasizing the need for careful regulation in its use .

Therapeutic Potential

Given its biological activity, this compound holds promise as a lead compound for developing new therapeutic agents. Its ability to induce apoptosis in cancer cells suggests potential applications in oncology, particularly in combination therapies where it could enhance the efficacy of existing treatments.

Q & A

Q. What are the standard synthetic routes for Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate?

  • Methodological Answer : The synthesis typically involves sequential diazotization and coupling reactions. First, 4-ethoxyaniline is diazotized using nitrous acid (HNO₂) in acidic conditions (HCl), generating a diazonium salt. This intermediate is coupled with 1-naphthylamine under controlled pH (8–10) to form the first azo bond. A second diazotization and coupling step introduces the benzenesulphonate moiety. Purification is achieved via recrystallization or column chromatography .

Q. How is the structural integrity of this compound verified after synthesis?

  • Methodological Answer : Characterization employs:
  • UV-Vis spectroscopy : Confirms π→π* transitions of the azo groups (λₐᵦs ~400–500 nm).
  • FT-IR : Identifies sulfonate (-SO₃⁻) stretches (~1030–1200 cm⁻¹) and azo (-N=N-) vibrations (~1400–1600 cm⁻¹).
  • NMR (¹H/¹³C) : Resolves aromatic proton environments and substituent effects (e.g., ethoxy group at δ ~1.3–1.5 ppm for -OCH₂CH₃) .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer :
  • Dye chemistry : Used as a model azo compound to study electronic transitions and solvatochromism.
  • Environmental studies : Investigated for photodegradation kinetics under UV/visible light to assess ecological persistence .

Advanced Research Questions

Q. How do substituents (e.g., ethoxy group) influence the compound’s photostability?

  • Methodological Answer : The electron-donating ethoxy group increases electron density on the aromatic ring, altering photodegradation pathways. Accelerated aging experiments using UV chambers (e.g., 365 nm) coupled with HPLC-MS analysis quantify degradation products. Comparative studies with analogs (e.g., methyl or nitro substituents) reveal substituent-dependent half-lives .

Q. What analytical challenges arise in detecting trace quantities of this compound in environmental matrices?

  • Methodological Answer :
  • Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges (pH 2–3) improves recovery rates.
  • Detection : LC-MS/MS (MRM mode) with negative ionization achieves limits of detection (LOD) <1 ng/L. Matrix effects (e.g., humic acids) require isotope dilution (e.g., deuterated internal standards) for quantification .

Q. Can computational modeling predict the compound’s reactivity in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
  • Electrophilicity : Azo bond susceptibility to enzymatic reduction.
  • LogP : Predicts membrane permeability (experimental vs. calculated).
    Validation via in vitro assays (e.g., hepatic microsomal degradation) refines predictive accuracy .

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